molecular formula C9H11IO B3053677 5-Iodo-2-methoxy-1,3-dimethylbenzene CAS No. 55215-54-8

5-Iodo-2-methoxy-1,3-dimethylbenzene

Cat. No.: B3053677
CAS No.: 55215-54-8
M. Wt: 262.09 g/mol
InChI Key: VKQAGCXPJUMLEZ-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C9H11IO It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 5-position, a methoxy group at the 2-position, and two methyl groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene typically involves the iodination of 2-methoxy-1,3-dimethylbenzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions often include:

    Solvent: Acetic acid or dichloromethane

    Temperature: Room temperature to reflux

    Catalyst: Iodine monochloride (ICl) or iodine (I2) with an oxidizing agent

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid

    Reduction: Sodium borohydride (NaBH4) in ethanol, lithium aluminum hydride (LiAlH4) in ether

Major Products

    Substitution: Formation of 2-methoxy-1,3-dimethylbenzene derivatives with different substituents at the 5-position

    Oxidation: Formation of 2-methoxy-1,3-dimethylbenzaldehyde or 2-methoxy-1,3-dimethylbenzoic acid

    Reduction: Formation of 2-methoxy-1,3-dimethylbenzene

Scientific Research Applications

5-Iodo-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-1,3-dimethylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the iodine atom acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate undergoes deprotonation to yield the substituted product. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic attack, facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-Iodo-1,3-dimethylbenzene
  • 1-Iodo-3,5-dimethylbenzene
  • 5-Bromo-2-methoxy-1,3-dimethylbenzene

Uniqueness

5-Iodo-2-methoxy-1,3-dimethylbenzene is unique due to the presence of both an iodine atom and a methoxy group on the benzene ring. The combination of these substituents imparts distinct chemical reactivity and potential biological activity. Compared to other similar compounds, the methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. Additionally, the iodine atom provides a handle for further functionalization through nucleophilic substitution reactions.

Properties

IUPAC Name

5-iodo-2-methoxy-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQAGCXPJUMLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556024
Record name 5-Iodo-2-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55215-54-8
Record name 5-Iodo-2-methoxy-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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